molecular formula C15H19BFNO4 B3225393 (1-(tert-butoxycarbonyl)-6-ethyl-5-fluoro-1H-indol-2-yl)boronic acid CAS No. 1248585-73-0

(1-(tert-butoxycarbonyl)-6-ethyl-5-fluoro-1H-indol-2-yl)boronic acid

Cat. No.: B3225393
CAS No.: 1248585-73-0
M. Wt: 307.13 g/mol
InChI Key: SLSOKQMFILENJM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “1-(Tert-butoxycarbonyl)-6-ethyl-5-fluoro-1h-indol-2-ylboronic acid” is an organic compound. The tert-butyloxycarbonyl (Boc) group is a protecting group used in organic synthesis . The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide .


Synthesis Analysis

The synthesis of this compound involves the use of tert-butyloxycarbonyl-protected amino acids (Boc-AAILs). These protected AAILs are used as the starting materials in dipeptide synthesis with commonly used coupling reagents . The Boc group is installed by reacting the amino-substrate with di-tert-butyl dicarbonate under basic conditions .


Molecular Structure Analysis

The molecular structure of this compound involves the tert-butyloxycarbonyl (Boc) group, which is one of the most commonly used protective groups for amino groups in peptide synthesis. It is also used for the protection of hydroxy groups. It is stable under basic hydrolysis conditions and catalytic reduction conditions, and is inert against various nucleophiles .


Chemical Reactions Analysis

The chemical reactions involving this compound primarily involve the removal of the Boc group. This can be achieved by treatment with acid, most often trifluoroacetic acid (TFA), which is a strong acid, but a relatively weak nucleophile .

Mechanism of Action

The mechanism of action for this compound involves the removal of the Boc group. The tert-butyl carbamate becomes protonated, and the loss of the tert-butyl cation results in a carbamic acid. Decarboxylation of the carbamic acid results in the free amine .

Safety and Hazards

Safety data sheets suggest that this compound may cause skin irritation, serious eye irritation, and may cause respiratory irritation. It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray of this compound and to use it only outdoors or in a well-ventilated area .

Future Directions

Future directions for the use of this compound could involve its use in the synthesis of peptides and other organic compounds. The use of Boc-protected amino acids in peptide synthesis can be advantageous in several cases, such as the synthesis of hydrophobic peptides and peptides containing ester and thioester moieties .

Properties

IUPAC Name

[6-ethyl-5-fluoro-1-[(2-methylpropan-2-yl)oxycarbonyl]indol-2-yl]boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19BFNO4/c1-5-9-7-12-10(6-11(9)17)8-13(16(20)21)18(12)14(19)22-15(2,3)4/h6-8,20-21H,5H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLSOKQMFILENJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC2=CC(=C(C=C2N1C(=O)OC(C)(C)C)CC)F)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19BFNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101151102
Record name 1-(1,1-Dimethylethyl) 2-borono-6-ethyl-5-fluoro-1H-indole-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101151102
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

307.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1248585-73-0
Record name 1-(1,1-Dimethylethyl) 2-borono-6-ethyl-5-fluoro-1H-indole-1-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1248585-73-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(1,1-Dimethylethyl) 2-borono-6-ethyl-5-fluoro-1H-indole-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101151102
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(1-(tert-butoxycarbonyl)-6-ethyl-5-fluoro-1H-indol-2-yl)boronic acid
Reactant of Route 2
Reactant of Route 2
(1-(tert-butoxycarbonyl)-6-ethyl-5-fluoro-1H-indol-2-yl)boronic acid
Reactant of Route 3
Reactant of Route 3
(1-(tert-butoxycarbonyl)-6-ethyl-5-fluoro-1H-indol-2-yl)boronic acid
Reactant of Route 4
Reactant of Route 4
(1-(tert-butoxycarbonyl)-6-ethyl-5-fluoro-1H-indol-2-yl)boronic acid
Reactant of Route 5
Reactant of Route 5
(1-(tert-butoxycarbonyl)-6-ethyl-5-fluoro-1H-indol-2-yl)boronic acid
Reactant of Route 6
Reactant of Route 6
(1-(tert-butoxycarbonyl)-6-ethyl-5-fluoro-1H-indol-2-yl)boronic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.